molecular formula C10H10N2O4 B8056292 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy-

Cat. No.: B8056292
M. Wt: 222.20 g/mol
InChI Key: SNFVLWYMNCVZHN-UHFFFAOYSA-N
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Description

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to a benzimidazole core, with methoxy groups attached at the 4 and 5 positions. This structural configuration imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, lacking the dioxolo and methoxy groups.

    1,3-Dioxolo[4,5-f]benzodioxole: A related compound with a similar dioxolo ring structure but different functional groups.

    4,5-Dimethoxybenzimidazole: Similar in having methoxy groups but lacking the dioxolo ring.

Uniqueness

8H-1,3-Dioxolo[4,5-e]benzimidazole, 4,5-dimethoxy- is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not observed in its simpler analogs .

Properties

IUPAC Name

4,5-dimethoxy-6H-[1,3]dioxolo[4,5-e]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8-10(9(7)14-2)16-4-15-8/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFVLWYMNCVZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C3=C1NC=N3)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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